(1R,5R,7R)-7-Amino-2-oxa-4-azabicyclo[3.2.1]octan-3-one
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Overview
Description
(1R,5R,7R)-7-Amino-2-oxa-4-azabicyclo[321]octan-3-one is a bicyclic compound with a unique structure that includes an amino group, an oxygen atom, and a nitrogen atom within its bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R,7R)-7-Amino-2-oxa-4-azabicyclo[3.2.1]octan-3-one typically involves the formation of the bicyclic structure through a series of cyclization reactions. One common method involves the reaction of a suitable precursor with reagents that facilitate the formation of the bicyclic ring system. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to optimize the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher efficiency and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(1R,5R,7R)-7-Amino-2-oxa-4-azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to modify the bicyclic structure or the functional groups attached to it.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted bicyclic compounds.
Scientific Research Applications
Chemistry
In chemistry, (1R,5R,7R)-7-Amino-2-oxa-4-azabicyclo[3.2.1]octan-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a useful tool in biochemical studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure and reactivity profile make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (1R,5R,7R)-7-Amino-2-oxa-4-azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets. The amino group and the bicyclic structure allow it to bind to enzymes and receptors, modulating their activity. The pathways involved in its mechanism of action include the inhibition or activation of specific biochemical processes, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share the amino group and are used in similar applications in medicinal chemistry and organic synthesis.
Pyrimidines: These heterocyclic compounds also contain nitrogen atoms and are known for their pharmacological activities.
Uniqueness
What sets (1R,5R,7R)-7-Amino-2-oxa-4-azabicyclo[3.2.1]octan-3-one apart is its unique bicyclic structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets that are not possible with other similar compounds.
Properties
IUPAC Name |
(1R,5R,7R)-7-amino-2-oxa-4-azabicyclo[3.2.1]octan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c7-4-1-3-2-5(4)10-6(9)8-3/h3-5H,1-2,7H2,(H,8,9)/t3-,4-,5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEBCTRARUKWAY-UOWFLXDJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1N)OC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[C@H]([C@@H]1N)OC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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